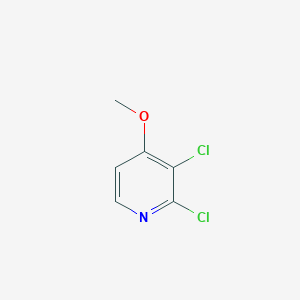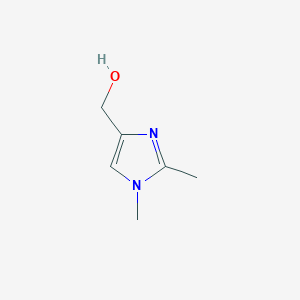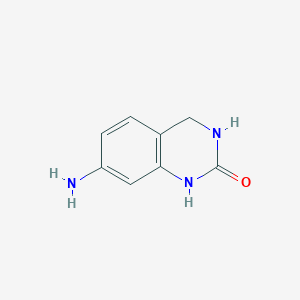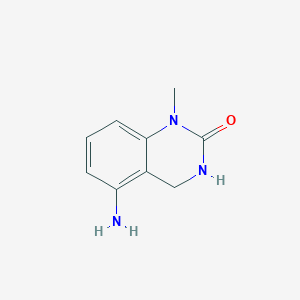
(6-Bromopyridin-3-YL)(morpholino)methanone
Descripción general
Descripción
The compound (6-Bromopyridin-3-YL)(morpholino)methanone is a heterocyclic compound that is presumed to contain a bromopyridine and a morpholino group attached to a methanone moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with bioactive heterocyclic structures have been synthesized and analyzed for their potential biological activities, such as antiproliferative effects .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multiple steps, including the use of starting materials like benzo[d]isoxazole or cyclopentanone oxime, followed by reactions such as rearrangement, condensation, and nucleophilic substitution . The synthesis process is carefully designed to ensure the formation of the desired compound with the correct structural features.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as X-ray diffraction (XRD) studies . These techniques provide detailed information about the molecular conformation, crystal system, and space group of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, such as C—H…O and C—H…N bonds, can stabilize the molecule and potentially affect its reactivity in biological systems or further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their crystalline structure and intermolecular interactions, are crucial for understanding their stability and potential applications. The crystallographic data, such as cell parameters and space group, provide insights into the solid-state properties of the compounds . Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions within the crystal .
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
- Synthesis Techniques and Chemical Structure Analysis : The compound (6-Bromopyridin-3-YL)(morpholino)methanone has been synthesized and analyzed in various studies. For instance, a derivative compound, [(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone], was synthesized and its structure characterized using methods like IR, NMR, LC-MS spectra, and X-ray diffraction. This study highlighted the importance of understanding the chemical structure for potential bioactive properties (Benaka Prasad et al., 2018).
Biological Activity and Pharmacological Potential
- Antitumor Activity : Various derivatives of morpholino methanone, including those structurally similar to (6-Bromopyridin-3-YL)(morpholino)methanone, have been explored for their antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines, highlighting its potential as an antitumor agent (Tang & Fu, 2018).
Potential Applications in Medicinal Chemistry
- Synthesis of Pharmaceutical Intermediates : Compounds similar to (6-Bromopyridin-3-YL)(morpholino)methanone have been used as intermediates in the synthesis of pharmaceuticals. For instance, the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key material for a new investigational drug, employed similar morpholino methanone compounds (Kopach et al., 2009).
Propiedades
IUPAC Name |
(6-bromopyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGBIUXUSVJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734933 | |
| Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-3-YL)(morpholino)methanone | |
CAS RN |
1180131-60-5 | |
| Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)





![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)